![molecular formula C13H11F3N2O3 B1401704 [5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester CAS No. 1208081-92-8](/img/structure/B1401704.png)
[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 3TFPO is C13H11F3N2O3. The InChI key is CVWSQBCVMGBIEN-UHFFFAOYSA-N. The canonical SMILES representation is CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F.Chemical Reactions Analysis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones—synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods . These approaches necessitate that the choice and installation of oxadiazole substituents precede oxadiazole formation, thereby limiting their synthetic versatility .Physical And Chemical Properties Analysis
3TFPO has a molecular weight of 315.26 g/mol and a white solid crystalline appearance. It is soluble in common organic solvents like ethanol, methanol, and dichloromethane. The melting point of 3TFPO is around 103-107°C.Aplicaciones Científicas De Investigación
Anticancer Properties
Research has highlighted the synthesis and cytotoxic evaluation of novel 1,3,4-oxadiazole derivatives containing phenyl thiophene moiety. These compounds were studied for their anticancer properties against several cell lines, including HepG2, Caco-2, and PANC-1, revealing specific derivatives showing moderate to significant cytotoxicity, indicating potential as anticancer agents (Adimule et al., 2014).
Antimicrobial Activity
Another study synthesized novel indole-based 1,3,4-oxadiazoles, which were evaluated for their antimicrobial activity. These compounds displayed promising antibacterial and antifungal activities, suggesting their potential use in combating microbial infections (Nagarapu & Pingili, 2014).
Synthetic Methods and Characterization
Efficient synthetic routes have been developed for the synthesis of 1,3,4-oxadiazolyl 1,8-naphthyridines under microwave irradiation. This method offers a rapid and convenient approach to obtaining these compounds, which have been characterized for their structural properties, indicating a broad application in material science and pharmaceutical research (Mogilaiah, Babu, & Prasad, 2009).
Energetic Material Synthesis
The synthesis of di- and trinitromethyl-1,2,4-oxadiazoles and their salts has been documented, showing that these compounds exhibit good detonation performance and specific impulses. Such characteristics make them suitable for applications in energetic materials (Hermann et al., 2018).
Scale-Up Synthesis for Preclinical Studies
An efficient scale-up synthesis of BMS-520, an isoxazole-containing S1P1 receptor agonist, features a regioselective cycloaddition leading to a key intermediate, showcasing the potential of 1,2,4-oxadiazole derivatives in the development of therapeutic agents (Hou et al., 2016).
Direcciones Futuras
The oxadiazole motif, to which 3TFPO belongs, is prominent in materials and medicinal chemistry . Current investigations into their activity as anticancer, antimicrobial, and antiviral agents highlight their use in medicinal chemistry programs . Therefore, the future directions of 3TFPO and similar compounds could involve further exploration of their potential in these areas.
Propiedades
IUPAC Name |
ethyl 2-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(21-18-10)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWSQBCVMGBIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



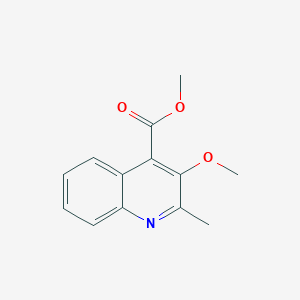

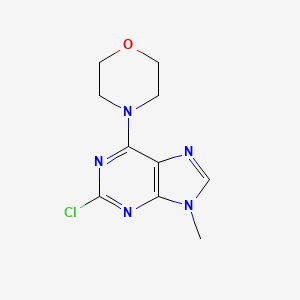
![ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1401628.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1401629.png)
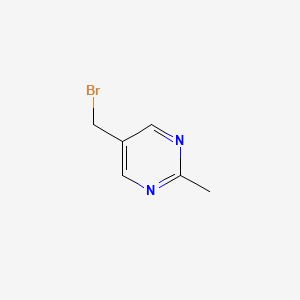
![Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401631.png)
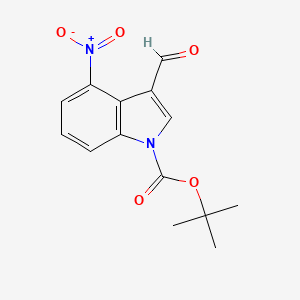
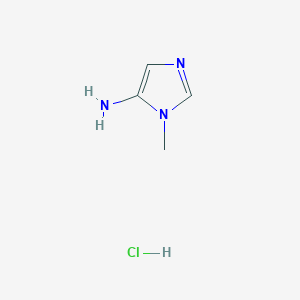
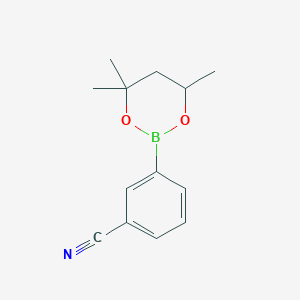
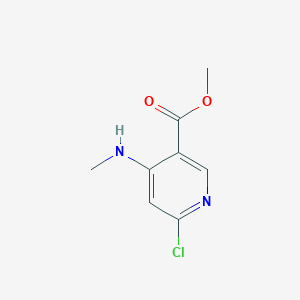
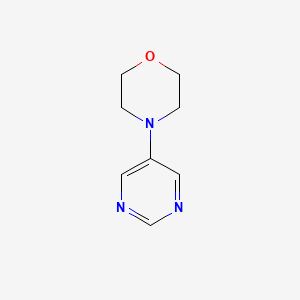
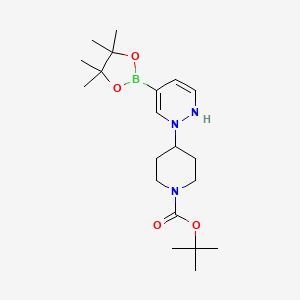
![[6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401644.png)